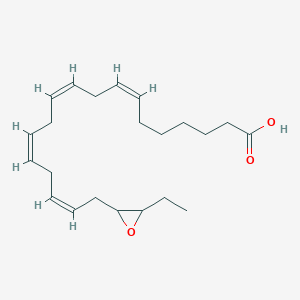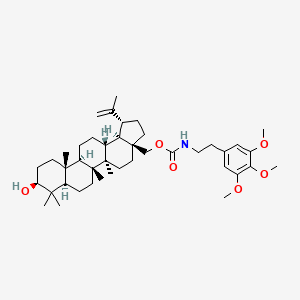
P-gp inhibitor 18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-glycoprotein inhibitor 18 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This inhibition can enhance the bioavailability and efficacy of drugs that are substrates of P-glycoprotein, making it a valuable tool in pharmacology and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 18 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 18 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
P-glycoprotein inhibitor 18 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学研究应用
P-glycoprotein inhibitor 18 has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes.
Medicine: Enhances the efficacy of chemotherapeutic agents by preventing drug efflux, thereby overcoming multidrug resistance in cancer cells.
Industry: Utilized in the development of pharmaceutical formulations to improve drug bioavailability.
作用机制
P-glycoprotein inhibitor 18 exerts its effects by binding to the P-glycoprotein transporter, thereby inhibiting its function. This prevents the efflux of drugs and other substrates out of cells, leading to increased intracellular concentrations. The molecular targets include the nucleotide-binding domains of P-glycoprotein, which are crucial for its ATPase activity and transport function .
相似化合物的比较
Similar Compounds
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent with P-glycoprotein inhibitory properties.
Cyclosporine: An immunosuppressant that inhibits P-glycoprotein.
Uniqueness
P-glycoprotein inhibitor 18 is unique due to its high specificity and potency in inhibiting P-glycoprotein. Unlike some other inhibitors, it has minimal off-target effects, making it a valuable tool in both research and clinical settings .
属性
分子式 |
C42H65NO6 |
|---|---|
分子量 |
680.0 g/mol |
IUPAC 名称 |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl N-[2-(3,4,5-trimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C42H65NO6/c1-26(2)28-13-19-42(25-49-37(45)43-22-16-27-23-30(46-8)36(48-10)31(24-27)47-9)21-20-40(6)29(35(28)42)11-12-33-39(5)17-15-34(44)38(3,4)32(39)14-18-41(33,40)7/h23-24,28-29,32-35,44H,1,11-22,25H2,2-10H3,(H,43,45)/t28-,29+,32-,33+,34-,35+,39-,40+,41+,42+/m0/s1 |
InChI 键 |
KEPRKKBRMAEXNN-HUZYRADJSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)NCCC6=CC(=C(C(=C6)OC)OC)OC |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)NCCC6=CC(=C(C(=C6)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


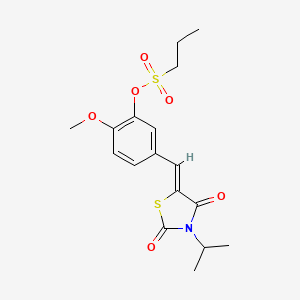
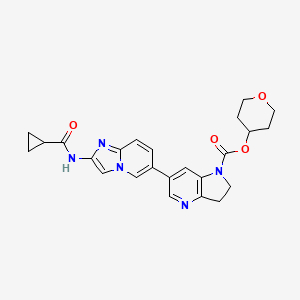

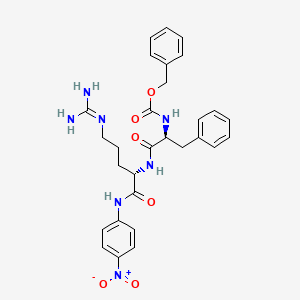
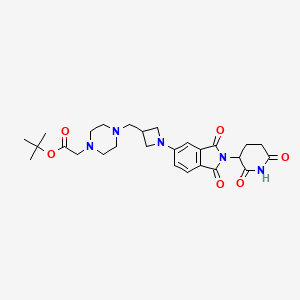
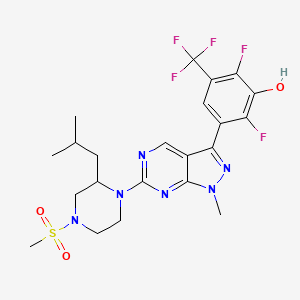

![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)


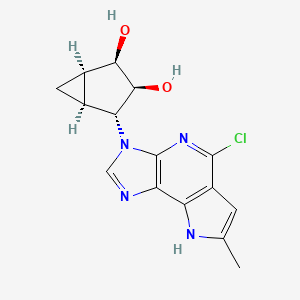
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
